molecular formula C24H17NO6 B14881154 Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate

Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate

Cat. No.: B14881154
M. Wt: 415.4 g/mol
InChI Key: XAEOODXOZXGHIU-UHFFFAOYSA-N
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Description

Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core with two oxo groups and a terephthalate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines.

    Introduction of Oxo Groups: The oxo groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the dibenzoazepine derivative with dimethyl terephthalate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted aromatic compounds, and various ester-modified analogs.

Scientific Research Applications

Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine: A related compound with similar structural features but different functional groups.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: Another dibenzoazepine derivative with applications in organic electronics.

Uniqueness

Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate is unique due to its combination of the dibenzoazepine core with terephthalate ester moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H17NO6/c1-30-23(28)14-11-12-19(24(29)31-2)20(13-14)25-21(26)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(25)27/h3-13H,1-2H3

InChI Key

XAEOODXOZXGHIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O

Origin of Product

United States

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